2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide
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Overview
Description
2-Ethylbicyclo[221]hept-5-ene-2-carboxamide is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology Its structure consists of a bicyclo[221]heptane ring system with an ethyl group and a carboxamide functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid+Ethylamine→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: A precursor in the synthesis of 2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide.
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: A related ester compound with different reactivity and applications.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another related compound with an aldehyde functional group.
Uniqueness
This compound is unique due to its specific combination of a bicyclic ring system with an ethyl group and a carboxamide functional group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
69365-84-0 |
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Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C10H15NO/c1-2-10(9(11)12)6-7-3-4-8(10)5-7/h3-4,7-8H,2,5-6H2,1H3,(H2,11,12) |
InChI Key |
IZEDOOYSHYZLAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2CC1C=C2)C(=O)N |
Origin of Product |
United States |
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